3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Description

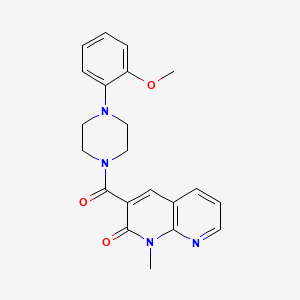

The compound 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one belongs to the 1,8-naphthyridin-2(1H)-one family, a heterocyclic scaffold known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity . Its structure features:

- A 1,8-naphthyridin-2(1H)-one core with a methyl group at the 1-position.

- A piperazine-1-carbonyl group at the 3-position, substituted with a 2-methoxyphenyl moiety.

Properties

IUPAC Name |

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-23-19-15(6-5-9-22-19)14-16(20(23)26)21(27)25-12-10-24(11-13-25)17-7-3-4-8-18(17)28-2/h3-9,14H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLKRSQBVXRKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a naphthyridine core linked to a piperazine moiety and a methoxyphenyl group. This structural configuration is believed to contribute to its biological activities.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Naphthyridine Core | 1,8-Naphthyridin-2(1H)-one |

| Piperazine Group | 4-(2-Methoxyphenyl)piperazine |

| Functional Group | Carbonyl (C=O) |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperazine ring is known for its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which may underlie its psychoactive effects.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anti-cancer agent.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation.

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Studies have demonstrated its ability to enhance serotonergic activity, which may lead to antidepressant effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity : A study evaluated the efficacy of the compound against breast cancer cell lines. Results indicated that it significantly reduced cell viability (IC50 = 25 µM) compared to control groups, suggesting potent anticancer properties.

- Neuropharmacological Assessment : In a behavioral study using rodent models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.

- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound inhibits carbonic anhydrase enzymes (hCA I and II), which are implicated in various physiological processes including respiration and acid-base balance.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in 1,8-Naphthyridinone Derivatives

The table below highlights key structural and functional differences between the target compound and its analogues:

*Calculated based on formula: C₂₁H₂₂N₄O₃.

Key Observations:

Substituent Position : The target compound’s piperazine-carbonyl group at the 3-position contrasts with analogues like 1-(4-chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one , which has a 4(1H)-one core. Positional changes significantly alter electronic properties and binding affinity.

Biological Activity: Piperazine derivatives (e.g., Ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-...) show anti-mycobacterial activity, suggesting the target compound may share similar applications .

Synthetic Accessibility: The domino aldol-SNAr-dehydration method () enables efficient synthesis of 1,8-naphthyridin-2(1H)-ones, but introducing bulky groups (e.g., piperazine-carbonyl) may require additional optimization .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 2-methoxyphenyl group in the target compound likely enhances lipophilicity compared to 4-methyl-1,8-naphthyridin-2(1H)-one (logP ~1.2 vs. ~0.5*) .

- Hydrogen Bonding : The carbonyl group at position 3 and methoxy group may improve solubility and target binding compared to halogenated analogues (e.g., 4-chloro-1,8-naphthyridin-2(1H)-one ) .

*Estimated using fragment-based methods.

Crystallographic and Stability Data

- Crystal Packing: Analogues like 7-amino-1,8-naphthyridin-2(1H)-one monohydrate form hydrogen-bonded networks and π-π interactions, stabilizing the solid state . The target compound’s methoxyphenyl group may enhance π-stacking but reduce water solubility.

Q & A

Q. What are the optimal synthetic routes for synthesizing 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

- Coupling reactions : Piperazine derivatives (e.g., 4-(2-methoxyphenyl)piperazine) are coupled with 1-methyl-1,8-naphthyridin-2(1H)-one using carbonylating agents like triphosgene or carbodiimides (EDC/HOBt) under inert conditions. Reaction temperatures range from 80–120°C in polar aprotic solvents (DMF, DMSO) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/DMF mixtures) yields high-purity products (>95%).

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy group at 2-position of phenyl, methyl group on naphthyridinone) .

- IR spectroscopy : Identify key functional groups (C=O stretch at ~1692 cm⁻¹ for carbonyl, C-O-C stretch at ~1250 cm⁻¹ for methoxy) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity (>98%) .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye irritation. Work in a fume hood due to potential toxicity of intermediates (e.g., triphosgene) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent variation : Modify the methoxy group (e.g., replace with halogens, alkyl chains) to assess impact on receptor binding. Use parallel synthesis to generate analogues .

- Biological assays : Test analogues against target enzymes (e.g., mycobacterial enzymes) using MIC (Minimum Inhibitory Concentration) assays or enzyme inhibition kinetics .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., 5-HT or dopamine receptors). Validate with MD simulations (AMBER, GROMACS) to assess stability .

- QSAR modeling : Train models on analogues’ physicochemical descriptors (logP, TPSA) to predict bioavailability or toxicity .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-response profiling : Re-evaluate activity across multiple concentrations to identify non-linear effects (e.g., hormesis) .

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to reduce variability .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

Q. How can stability under physiological conditions be validated?

Methodological Answer:

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS .

- Plasma stability assays : Incubate with rat/human plasma (37°C, 1h) and quantify parent compound using UPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.